Perfluoropropane (Octafluoropropane), often denoted as R-218 or C3F8, is a colorless, odorless, non-flammable, and chemically inert gas. [] It belongs to the perfluorocarbon (PFC) family, characterized by the replacement of all hydrogen atoms in a hydrocarbon with fluorine atoms. [] Perfluoropropane's unique characteristics make it a valuable tool in various scientific research fields, including ultrasound imaging, ophthalmology, and material science.
The synthesis of perflutren can be achieved through several methods, primarily involving fluorination processes. Two notable approaches include:
Pashkevish et al. described an alternative synthesis method involving the high-temperature reaction of graphite with fluorine in a fluidized bed reactor. This method allows for controlled conditions that facilitate the production of perfluorocarbons, including perflutren .
The commercial preparation of perflutren lipid microspheres (DMP 115) involves creating a lipid shell composed of dipalmitoylphosphatidylcholine and other phospholipids, which encapsulate the perflutren gas. The preparation process requires refrigeration and activation before use, typically involving mechanical agitation to create stable microbubbles .
Perflutren has a simple molecular structure characterized by its three carbon atoms fully fluorinated, resulting in a highly stable compound. The molecular formula is , indicating that each carbon atom is bonded to fluorine atoms instead of hydrogen.
The structure's stability is attributed to the strong carbon-fluorine bonds, making it inert and suitable for medical applications.
Due to its inert nature, perflutren does not participate in significant chemical reactions under physiological conditions but serves as a stable gas within the lipid matrix.
The mechanism of action for perflutren as an ultrasound contrast agent involves its ability to resonate when exposed to ultrasound waves. The gas-filled microspheres create strong echoes due to the differences in acoustic impedance between the bubbles and surrounding blood:
Perflutren exhibits several notable physical and chemical properties:
These properties make perflutren suitable for use in medical imaging without significant risk of adverse reactions.
Perflutren's primary application lies in medical imaging as an ultrasound contrast agent:
The evolution of microbubble contrast agents progressed through three key phases:
Table 1: Generational Development of Ultrasound Contrast Agents
Generation | Time Period | Representative Agents | Core Gas | Shell Composition | Key Limitations | |
---|---|---|---|---|---|---|
First | 1968–1990s | Agitated saline, Albunex® | Air, Nitrogen | Albumin | Short half-life (<1 min), Pulmonary instability | |
Second | Late 1990s | Optison® | Perfluoropropane (C₃F₈) | Albumin | Limited resonance stability | |
Third | 2000s–Present | Definity®, Lumason® | Perflutren (C₃F₈), Sulfur hexafluoride | Phospholipids | Size distribution control | [1] [2] |
The breakthrough came with perfluorocarbon stabilization. Early agents like agitated saline (1968) provided transient contrast but collapsed in pulmonary circulation due to air solubility [4]. Feinstein’s 1984 sonication technique enabled microbubble survival through capillary beds, while Albunex® (1990s) demonstrated albumin-shelled air microbubbles with marginally improved stability. The pivotal shift occurred with perflutren encapsulation: its near-zero aqueous solubility (10–100× lower than air) created stable microbubbles via Laplace pressure equilibrium. Definity® (DMP115), commercialized in 2001, combined perflutren with a lipid bilayer (DPPC, MPEG5000 DPPE, DPPA) that resisted hemodynamic shear forces and enabled reproducible harmonic oscillations [1] [5]. Manufacturing innovations included mechanical vial agitation (Vialmix® system) generating 1.1–3.3 µm microbubbles at concentrations up to 1.2 × 10¹⁰ bubbles/mL [5].
Perflutren microbubbles operate through three ultrasound-driven response regimes defined by mechanical index (MI):
Linear Oscillation (MI < 0.1): Microbubbles undergo symmetric compression-rarefaction cycles, scattering ultrasound at the fundamental frequency (equal to transmit frequency). Backscatter intensity follows Rayleigh scattering principles:$$I_{sc} \propto \frac{r^6 \omega^4}{c^4}$$where r = bubble radius, ω = angular frequency, c = speed of sound [4] [6].
Non-linear Oscillation (MI 0.1–0.3): Asymmetric bubble motion generates harmonic frequencies (2f, 3f) and subharmonics (0.5f). Lipid-shelled perflutren microbubbles exhibit viscoelastic damping described by the Marmottant model:$$σ(R) = \begin{cases} 0 & R \leq R{buckling} \ \chi \left(\frac{R^2}{R{buckling}^2} - 1\right) & R{buckling} < R < R{rupture} \ \infty & R \geq R_{rupture} \end{cases}$$where σ = surface tension, χ = shell elasticity, R = instantaneous radius [4]. This enables contrast-specific imaging modes like pulse inversion and amplitude modulation.
Inertial Cavitation (MI > 0.3–0.6): High-amplitude ultrasound causes violent bubble collapse, releasing broadband signals (>20 MHz) useful for acoustic droplet vaporization and drug delivery. Perflutren’s low diffusivity (D ≈ 10⁻⁵ cm²/s) delays dissolution, extending the cavitation window [4] [6].
Table 2: Acoustic Properties of Common Microbubble Gases
Gas | Molecular Weight (g/mol) | Aqueous Solubility (mol/m³) | Diffusivity (cm²/s) | Resonance Stability | |
---|---|---|---|---|---|
Air | 28.97 | 0.65 (N₂) | 2.0 × 10⁻⁵ | Low | |
Sulfur hexafluoride | 146.06 | 0.38 | 1.1 × 10⁻⁵ | Medium | |
Perflutren (C₃F₈) | 188.02 | 0.19 | 0.8 × 10⁻⁵ | High | |
Perfluorobutane (C₄F₁₀) | 238.04 | 0.043 | 0.6 × 10⁻⁵ | Very High | [1] [6] |
Gas transport dynamics govern microbubble persistence. Perflutren’s Ostwald coefficient (L = Cgas/Cwater ≈ 0.0012) minimizes diffusion-driven shrinkage. The Epstein-Plesset model modified for shelled bubbles predicts dissolution time:$$t{diss} \propto \frac{R0^2 \rho}{D L P_0}$$where R₀ = initial radius, ρ = density, D = diffusivity, L = solubility, P₀ = ambient pressure [6]. Perflutren microbubbles (2.5 µm radius) persist >5 minutes in vivo, enabling real-time perfusion imaging [5].
Pharmacokinetic studies confirm perflutren elimination occurs almost entirely via pulmonary exhalation unchanged. GC/MS analysis shows peak expired air concentration at 1–2 minutes post-IV injection, with detectable levels beyond 30 minutes. Blood concentration profiles correlate with Doppler intensity (AUClast 0.000653 (µL/mL)·min), though females exhibit 15–20% faster clearance attributed to body composition differences [3].
Table 3: Pharmacokinetic Parameters of Perflutren After Intravenous Administration
Parameter | Male Subjects | Female Subjects | Units | Measurement Method | |
---|---|---|---|---|---|
Cₘₐₓ | 0.00121 | 0.00098 | µL/mL | GC-MS (Whole Blood) | |
Tₘₐₓ | 1.5 | 1.2 | min | GC-MS (Whole Blood) | |
AUCₗₐₛₜ | 0.000702 | 0.000588 | (µL/mL)·min | GC-MS (Whole Blood) | |
t₁/₂ | 2.8 | 2.6 | min | GC-MS (Whole Blood) | |
Excretion in Expired Air | 87% | 93% | % of dose | GC-MS (Expired Air) | [3] |
Molecular imaging applications exploit ligand-conjugated shells (e.g., antibodies, peptides) binding to endothelial biomarkers (VEGF, αᴠβ₃ integrin). Perflutren’s low buoyancy reduces shear-induced detachment, while lipid-PEG spacers preserve binding affinity [2] [4]. Advanced formulations incorporate nanoscale perflutren emulsions (<500 nm) capable of extravasation, expanding applications to tumor and inflammation imaging [6].
Key Compound Names in Article
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7